molecular formula C20H19N3O4 B3010462 2-(4-nitrophenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide CAS No. 946360-54-9

2-(4-nitrophenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide

Cat. No. B3010462
CAS RN: 946360-54-9
M. Wt: 365.389
InChI Key: CJPQMRQPYMBQES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including alkylation, nitration, and the formation of acetamide derivatives. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide was achieved through alkylation and nitration of p-acetamidophenol, with specific reaction conditions optimizing the yield . Similarly, the synthesis of a novel anilidoquinoline derivative with therapeutic effects against Japanese encephalitis involved specific synthetic routes .

Molecular Structure Analysis

Molecular structure analysis is often performed using spectroscopic methods and theoretical calculations. For example, a comprehensive structural and vibrational study of a related acetamide compound was reported using FT-IR and FT-Raman spectroscopy, with theoretical values from DFT calculations aligning well with experimental values . Such studies are crucial for understanding the electronic and spatial configuration of molecules, which can influence their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of nitrophenyl acetamide derivatives can lead to various transformations. Bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides were found to undergo transformations into oligomers and other derivatives when incubated with different microorganisms . Additionally, the reductive carbonylation of nitrobenzene was used to selectively form N-(4-hydroxyphenyl)acetamide in one pot, demonstrating the potential for complex chemical reactions involving nitrophenyl acetamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. For instance, the nonlinear optical properties and intermolecular charge transfer within a molecule were investigated for a related acetamide compound . The stability of these compounds can vary, as seen with N-hydroxyacetaminophen, which was moderately unstable at physiological pH and temperature .

Scientific Research Applications

Antimalarial Activity

The compound exhibits significant antimalarial potency. A study highlighted its effectiveness against Plasmodium berghei in mice, showing promise for clinical trials in humans due to its potent activity against resistant strains of malaria and favorable pharmacokinetic properties (Werbel et al., 1986).

Synthesis for EGFR Kinase Inhibitors

This compound serves as a key intermediate in the synthesis of selective EGFR kinase inhibitors. Its synthesis pathway is crucial for developing anticancer agents, as it forms part of drugs like EKB-569 and neratinib, potent inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (EGFR-2) (Jiang et al., 2011).

Bioactive Nitrosylated and Nitrated Derivatives

This compound, when incubated with certain microorganisms, produces bioactive nitrosylated and nitrated derivatives. These derivatives exhibit varied bioactivity, such as eliciting changes in gene expression in Arabidopsis thaliana, indicating potential use in understanding gene regulation and biochemical pathways (Girel et al., 2022).

Application in Cancer Therapy

It has been evaluated for its role in inhibiting Collapsin response mediator protein 1 (CRMP 1), showing considerable potential in lung cancer therapy (Panchal et al., 2020).

Structural and Property Studies

Research on the structural aspects of similar acetamide compounds has been conducted, providing insights into their properties, such as fluorescence emission and interactions with other substances. This information is vital for developing applications in various fields including materials science (Karmakar et al., 2007).

properties

IUPAC Name

2-(4-nitrophenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-12-8-13(2)20-17(9-12)18(10-14(3)21-20)22-19(24)11-27-16-6-4-15(5-7-16)23(25)26/h4-10H,11H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPQMRQPYMBQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-nitrophenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide

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